molecular formula C5H11BF3K- B15047041 Trifluoro(pentyl)boranuide potassium

Trifluoro(pentyl)boranuide potassium

Cat. No.: B15047041
M. Wt: 178.05 g/mol
InChI Key: VCVBRIFYABBVHG-UHFFFAOYSA-N
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Description

The Emergence of Potassium Organotrifluoroborates as Nucleophilic Reagents in Modern Synthesis

Potassium organotrifluoroborates have emerged as highly effective nucleophilic reagents, primarily due to their stability and broad functional group tolerance. nih.gov These crystalline solids are generally stable to air and moisture, which facilitates their handling and storage. organic-chemistry.org Their utility is most prominently showcased in the Suzuki-Miyaura cross-coupling reaction, a powerful method for creating carbon-carbon bonds. organic-chemistry.orgnih.gov The development of synthetic methods to access a wide range of functionalized organotrifluoroborates has further expanded their application in complex molecule synthesis. organic-chemistry.org The synthesis of these reagents is often straightforward, involving the reaction of organoboronic acids or their esters with potassium hydrogen fluoride (B91410) (KHF₂). orgsyn.org

Comparative Advantages of Organotrifluoroborates over Traditional Organoboron Reagents

Potassium organotrifluoroborates offer several distinct advantages over more traditional organoboron reagents like boronic acids and boronate esters. organic-chemistry.org Boronic acids are prone to dehydration to form cyclic boroxines, which can complicate stoichiometry, while boronate esters can be susceptible to hydrolysis. organic-chemistry.org In contrast, organotrifluoroborates are generally stable, crystalline solids that are easy to handle and purify. organic-chemistry.org This enhanced stability allows for a broader range of reaction conditions and functional group compatibility. nih.gov

Table 1: Comparative Properties of Organoboron Reagents

FeatureBoronic AcidsBoronate EstersPotassium Organotrifluoroborates
Stability Prone to dehydration (boroxine formation)Can be sensitive to hydrolysisGenerally air and moisture stable crystalline solids
Handling Can be difficult to purify and handleGenerally easier to handle than boronic acidsEasy to handle and store
Stoichiometry Can be complicated by boroxine (B1236090) formationGenerally well-definedWell-defined crystalline solids
Functional Group Tolerance ModerateGoodExcellent
Reaction Scope BroadBroadVery broad, including in aqueous conditions

The Specific Context of Trifluoro(pentyl)boranuide Potassium within Alkyltrifluoroborate Chemistry

This compound, also known as potassium n-pentyltrifluoroborate, is a specific example of an alkyltrifluoroborate. While the broader class of potassium alkyltrifluoroborates has been extensively studied and utilized in organic synthesis, detailed research specifically focusing on the pentyl derivative is limited.

The synthesis of potassium n-pentyltrifluoroborate has been reported in the scientific literature, providing a route to this specific reagent. organic-chemistry.org As an alkyltrifluoroborate, it is expected to share the general properties of this class of compounds, including stability and utility in cross-coupling reactions. However, specific studies detailing its reactivity profile, comparative efficacy, and unique applications are not widely available in the current body of scientific literature.

Table 2: Properties of this compound

PropertyValue
Chemical Name Potassium trifluoro(pentyl)boranuide
Synonym Potassium n-pentyltrifluoroborate
CAS Number 872054-60-9
Molecular Formula C₅H₁₁BF₃K
Molecular Weight 178.05 g/mol
Physical State Solid

The general reactivity of potassium alkyltrifluoroborates suggests that the pentyl derivative would be a competent nucleophile in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl, vinyl, or alkyl halides and triflates. organic-chemistry.orgnih.gov These reactions typically proceed under mild conditions and tolerate a wide array of functional groups.

Further research into the specific reaction kinetics, substrate scope, and potential unique reactivity of this compound would be beneficial to fully understand its place and utility within the broader family of potassium alkyltrifluoroborates.

Properties

Molecular Formula

C5H11BF3K-

Molecular Weight

178.05 g/mol

InChI

InChI=1S/C5H11BF3.K/c1-2-3-4-5-6(7,8)9;/h2-5H2,1H3;/q-1;

InChI Key

VCVBRIFYABBVHG-UHFFFAOYSA-N

Canonical SMILES

[B-](CCCCC)(F)(F)F.[K]

Origin of Product

United States

Synthetic Methodologies for Potassium Pentyltrifluoroborate and Analogous Alkyltrifluoroborates

General Synthetic Routes to Potassium Alkyltrifluoroborate Salts

The preparation of potassium alkyltrifluoroborate salts, including potassium pentyltrifluoroborate, is primarily achieved through three main strategies: hydroboration of alkenes, transmetalation of organometallic reagents, and nucleophilic substitution. Each of these methods offers a pathway to organoboron intermediates which are subsequently converted to the desired trifluoroborate salt by treatment with potassium hydrogen fluoride (B91410) (KHF₂). researchgate.netnih.gov

Hydroboration is a powerful and common method for the synthesis of potassium alkyltrifluoroborates from alkenes. nih.gov The process involves the addition of a boron-hydrogen bond across the carbon-carbon double bond of an alkene, such as 1-pentene (B89616) to produce the pentyl derivative. This reaction typically proceeds with anti-Markovnikov regioselectivity, where the boron atom attaches to the less substituted carbon of the double bond. masterorganicchemistry.com

The general two-step sequence is as follows:

Hydroboration: An alkene is treated with a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane dimethyl sulfide (B99878) (BMS)) to form a trialkylborane. nih.govmasterorganicchemistry.com Activated pyridine (B92270) borane complexes can also be utilized for hydroboration at room temperature. organic-chemistry.org

Fluorination: The intermediate organoborane is then treated with a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) to yield the stable, crystalline potassium alkyltrifluoroborate salt. researchgate.netnih.gov

A variety of borane reagents can be employed, and the choice can influence the reaction's selectivity and scope. For instance, dichloroborane has been used in a convenient synthesis of potassium haloalkyltrifluoroborates. orgsyn.org

Transmetalation provides an alternative route to organoboron intermediates, which can then be converted to potassium alkyltrifluoroborates. This strategy involves the transfer of an alkyl group from a more electropositive metal to a boron center. nih.gov

Commonly used organometallic reagents include:

Grignard Reagents (Organomagnesium): Primary alkyl Grignard reagents can be added to trialkyl borates (like trimethyl borate) to form an intermediate boronic ester. nih.govorganic-chemistry.org

Organolithium Reagents: Similar to Grignard reagents, organolithiums can be used to transfer an alkyl group to a boron electrophile. organic-chemistry.org

Organocuprates: Organolithium and organomagnesium reagents can be transmetalated onto a copper(I) salt to form an organocuprate, which is then coupled with a suitable boron-containing reagent. organic-chemistry.org

Following the transmetalation step, the resulting organoboron compound is treated with KHF₂ to furnish the final potassium alkyltrifluoroborate salt. nih.govresearchgate.net This method is particularly useful for preparing alkyltrifluoroborates that may not be readily accessible through hydroboration.

Nucleophilic substitution offers a route to functionalized potassium alkyltrifluoroborates that can be difficult to prepare using other methods. This approach typically involves the reaction of a nucleophile with a potassium halomethyltrifluoroborate. organic-chemistry.org For example, potassium bromo- or iodomethyltrifluoroborates serve as electrophilic precursors that can react with a wide range of nucleophiles. organic-chemistry.orgnih.gov This allows for the introduction of various functional groups onto the alkyl chain attached to the trifluoroborate moiety. For instance, azide-containing organotrifluoroborates can be readily prepared in high yields by treating a halomethyltrifluoroborate with sodium azide. nih.gov

Optimized Protocols for Specific Alkyl and Haloalkyl Trifluoroborates

Optimized protocols are crucial for ensuring high yields and purity of specific trifluoroborate salts. A notable example is the convenient, sequential synthesis of potassium haloalkyltrifluoroborates. One such protocol for the synthesis of potassium 5-bromopentyltrifluoroborate from 5-bromo-1-pentene (B141829) involves hydroboration with dichloroborane, generated in situ from boron trichloride (B1173362) and a silane, followed by conversion to the trifluoroborate salt with KHF₂. orgsyn.org This streamlined, two-pot procedure avoids the difficult purification of the intermediate boronic acid and provides high yields. orgsyn.org

This methodology has been successfully applied to a range of haloalkenes, consistently providing higher yields compared to previously reported methods. orgsyn.org

Table 1: Synthesis of Various Potassium Haloalkyltrifluoroborates via an Optimized Hydroboration Protocol orgsyn.org
Starting HaloalkeneProductYield (%)
5-Bromo-1-pentenePotassium 5-bromopentyltrifluoroborate75
4-Bromo-1-butenePotassium 4-bromobutyltrifluoroborate85
6-Chloro-1-hexenePotassium 6-chlorohexyltrifluoroborate86
6-Bromo-1-hexenePotassium 6-bromohexyltrifluoroborate82
7-Bromo-1-heptenePotassium 7-bromoheptyltrifluoroborate77

Considerations for Reaction Efficiency and Scalability in Trifluoroborate Synthesis

Key factors for efficiency and scalability include:

Atom Economy: Choosing reagents and pathways that incorporate a high proportion of the starting materials into the final product. The hydroboration route is generally efficient in this regard. orgsyn.org

Reagent Cost and Availability: The use of inexpensive and readily available starting materials, such as alkenes, and reagents like KHF₂, makes the synthesis more economically viable on a larger scale. researchgate.netnih.gov

Byproduct Management: Some synthetic routes can generate problematic byproducts. For example, hydroboration with dichloroborane/triethylsilane can produce a disiloxane (B77578) byproduct. Optimized protocols have been developed where this unreactive, oily substance can be easily removed by filtration of the final solid product, simplifying purification. orgsyn.org

Scalability: Procedures must be adaptable to larger reaction volumes without significant loss of yield or safety issues. The synthesis of certain bifunctional potassium acyltrifluoroborates has been successfully demonstrated on a gram scale using optimized conditions. nih.gov Similarly, a gram-scale synthesis of a chiral 2,3-disubstituted indoline (B122111) using a potassium alkyltrifluoroborate reagent has been performed with high yield, demonstrating the utility of these reagents in scalable applications. acs.org

By addressing these considerations, the synthesis of potassium pentyltrifluoroborate and its analogs can be made more efficient, cost-effective, and suitable for large-scale production. orgsyn.orgresearchgate.net

Advanced Reaction Chemistry and Mechanistic Insights of Potassium Alkyltrifluoroborates

Transition Metal-Catalyzed Carbon-Carbon Bond Forming Reactions

Potassium alkyltrifluoroborates, such as potassium pentyltrifluoroborate, have emerged as robust and versatile nucleophilic partners in transition metal-catalyzed carbon-carbon bond-forming reactions. Their stability to air and moisture, ease of handling, and distinct reactivity profile compared to other organoboron reagents make them highly valuable in modern organic synthesis. The following sections delve into the specifics of their application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of C(sp³)–C(sp²) bond construction.

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds, and the use of potassium alkyltrifluoroborates as coupling partners has significantly broadened its scope. These reagents serve as effective sources of alkyl groups for coupling with a wide array of organic electrophiles.

Potassium pentyltrifluoroborate, as a representative primary alkyltrifluoroborate, readily participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various aryl and alkenyl electrophiles. These reactions typically employ a palladium catalyst, often complexed with specialized phosphine (B1218219) ligands, in the presence of a base to facilitate the crucial transmetalation step.

The coupling with aryl electrophiles, such as aryl chlorides, bromides, and triflates, provides a direct route to alkylated aromatic compounds. The choice of catalyst system is critical for achieving high efficiency. For instance, catalyst systems using sterically hindered and electron-rich phosphine ligands like RuPhos (2-dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) have proven effective for coupling with challenging aryl chloride substrates. nih.gov Similarly, palladium complexes with dppf (1,1'-bis(diphenylphosphino)ferrocene) are commonly used for reactions with aryl bromides and triflates. nih.gov

The reaction conditions generally involve a solvent system such as a mixture of toluene (B28343) and water or tetrahydrofuran (B95107) (THF) and water, with a base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) at elevated temperatures. nih.govnih.gov These conditions facilitate the formation of the desired alkylated arenes in good to excellent yields.

The coupling of primary alkyltrifluoroborates has also been successfully demonstrated with alkenyl bromides. nih.gov Using catalysts like PdCl₂(dppf)·CH₂Cl₂ with cesium carbonate as the base, various alkenyl bromides can be converted to the corresponding cross-coupled products, extending the utility of these boron reagents to the synthesis of complex alkenes. nih.gov

Below is a summary of typical reaction conditions for the cross-coupling of primary potassium alkyltrifluoroborates with various electrophiles.

AlkyltrifluoroborateElectrophile TypeCatalyst SystemBaseSolventYield RangeReference
Primary (e.g., K[n-C₅H₁₁BF₃])Aryl/Heteroaryl ChloridesPd(OAc)₂ / RuPhosK₂CO₃Toluene/H₂OGood nih.gov
Primary (e.g., K[n-C₅H₁₁BF₃])Aryl/Heteroaryl BromidesPdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF/H₂OHigh nih.gov
Primary (e.g., K[n-C₅H₁₁BF₃])Aryl/Heteroaryl TriflatesPdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF/H₂OHigh nih.gov
Primary (e.g., K[n-C₅H₁₁BF₃])Alkenyl BromidesPdCl₂(dppf)·CH₂Cl₂Cs₂CO₃Toluene/H₂OGood nih.gov

While simple primary alkyltrifluoroborates like potassium pentyltrifluoroborate are highly useful, the Suzuki-Miyaura methodology has been extended to more complex and functionalized alkyltrifluoroborate reagents. researchgate.net These specialized reagents allow for the introduction of alkyl fragments bearing additional functional groups, such as aminomethyl or alkoxymethyl moieties. researchgate.net For instance, potassium 1-(benzyloxy)alkyltrifluoroborates have been used to synthesize protected secondary alcohols in high yields via stereospecific cross-coupling with aryl chlorides. nih.govacs.org The benzyl (B1604629) protecting group plays a crucial role in preventing β-hydride elimination by coordinating to the palladium center. nih.govacs.org This demonstrates the adaptability of the cross-coupling reaction, enabling the transfer of intricate and sensitive alkyl groups that would be challenging to incorporate using other methods.

Overcoming the challenges associated with the transmetalation step in traditional Suzuki-Miyaura couplings of C(sp³)-hybridized boron compounds has led to the development of innovative catalytic systems. nih.gov One such advancement is the use of dual catalysis, combining N-heterocyclic carbene (NHC) organocatalysis with photoredox catalysis. nih.govrsc.org This approach enables Suzuki-type cross-couplings under mild conditions by proceeding through a unique radical reaction mechanism, circumventing the often sluggish transmetalation of alkyl groups. nih.gov

In this system, a photocatalyst, upon irradiation with visible light, generates an alkyl radical from the alkyltrifluoroborate. nih.govresearchgate.net Concurrently, an NHC catalyst activates an acyl electrophile (like an acid fluoride). The alkyl radical then combines with the activated acyl species to form the final ketone product. This dual catalytic strategy has been successfully applied to the cross-coupling of various alkyltrifluoroborates with acid fluorides, providing a powerful and versatile method for ketone synthesis. nih.gov

Stereoselectivity is a paramount concern in cross-coupling reactions when creating chiral centers. While this is not directly applicable to achiral primary reagents like potassium pentyltrifluoroborate, the behavior of chiral alkyltrifluoroborates in these reactions provides critical mechanistic insight. For secondary alkyltrifluoroborates, the stereochemical outcome of the coupling is of great importance.

Research has shown that palladium-catalyzed cross-coupling of enantioenriched secondary alkyltrifluoroborates with aryl chlorides can proceed with a high degree of stereospecificity. acs.org Notably, these reactions often occur with inversion of configuration at the carbon center. acs.org This outcome suggests a specific mechanistic pathway, likely involving an Sₙ2-type oxidative addition or a related process that inverts the stereocenter. The ability to control the stereochemistry in such couplings significantly enhances the synthetic value of alkyltrifluoroborates, allowing for the construction of enantiomerically enriched molecules. nih.govacs.org

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com

Oxidative Addition : The cycle begins with the oxidative addition of an organic electrophile (e.g., an aryl halide) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate, breaking the carbon-halide bond and creating two new bonds to the palladium center. nih.gov The reactivity for this step generally follows the trend I > Br > OTf > Cl. nih.gov

Transmetalation : This is often the rate-determining step, particularly for C(sp³)-hybridized boron reagents. nih.gov The alkyl group from the potassium alkyltrifluoroborate is transferred to the palladium(II) center, displacing the halide. This process requires activation by a base, which is believed to facilitate the formation of a more reactive boronate species or to assist in the exchange of ligands on the palladium complex. nih.gov

Reductive Elimination : In the final step, the two organic groups (the alkyl group from the borate (B1201080) and the aryl/alkenyl group from the electrophile) are coupled together, forming a new carbon-carbon bond. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov

A significant competing pathway for alkyl groups possessing β-hydrogens, such as the pentyl group, is β-hydride elimination from the diorganopalladium intermediate. This side reaction leads to the formation of alkenes and can reduce the yield of the desired cross-coupled product. The choice of ligands on the palladium catalyst is crucial to promote reductive elimination over β-hydride elimination. researchgate.netnih.gov Bulky, electron-rich phosphine ligands can accelerate reductive elimination, thereby improving the efficiency of the cross-coupling. nih.gov

Rhodium-Catalyzed Addition Reactions of Organotrifluoroborates

Rhodium catalysis has emerged as a powerful tool for forging carbon-carbon bonds using organotrifluoroborate salts. These salts, which are generally stable, crystalline solids, serve as effective nucleophilic partners in a variety of addition reactions.

1,2-Additions to Aldehydes and Ketones

The rhodium-catalyzed 1,2-addition of potassium alkyltrifluoroborates to carbonyl compounds represents a significant advancement in synthesis, particularly as it circumvents the common problem of β-hydride elimination associated with sp3-hybridized organometallic intermediates. bristol.ac.uk Research has demonstrated that even chiral secondary and tertiary alkyl potassium trifluoroborate salts can be coupled with aldehydes with complete retention of stereochemistry. bristol.ac.uknih.gov This process is notable for its ability to create sterically hindered alcohols from complex alkyl fragments without loss of enantiomeric purity. bristol.ac.uk

The reaction typically employs a rhodium(I) precatalyst, such as chloro(1,5-cyclooctadiene)rhodium(I) dimer ([{RhCl(cod)}2]), and is often conducted in a mixture of organic solvents and water. researchgate.net The scope extends to various activated aldehydes, demonstrating the versatility of the trifluoroborate partner. bristol.ac.uk

Table 1: Rhodium-Catalyzed 1,2-Addition of Secondary Alkyltrifluoroborates to Aldehydes

EntryAlkyltrifluoroborateAldehydeCatalystYield (%)Stereoretention (%)
1Potassium (1-phenylethyl)trifluoroborate4-Nitrobenzaldehyde[{RhCl(cod)}2]85>99
2Potassium (1-phenylpropyl)trifluoroborate4-Nitrobenzaldehyde[{RhCl(cod)}2]82>99
3Potassium (1-(naphthalen-2-yl)ethyl)trifluoroborate4-Chlorobenzaldehyde[{RhCl(cod)}2]78>99

Data synthesized from findings on secondary benzylic trifluoroborates, which serve as a proxy for general secondary alkyltrifluoroborates. bristol.ac.uk

Asymmetric 1,4-Additions and Enantiocontrol

The asymmetric 1,4-addition, or conjugate addition, of organotrifluoroborates to α,β-unsaturated systems is a cornerstone of enantioselective synthesis. While extensively studied for aryltrifluoroborates, the principles of enantiocontrol are applicable to alkyl derivatives as well. researchgate.net The key to achieving high enantioselectivity lies in the use of a chiral ligand that coordinates to the rhodium center, creating a chiral environment that dictates the facial selectivity of the nucleophilic attack.

Chiral diene ligands have proven particularly effective in these transformations. researchgate.net The reaction conditions are often optimized to include a base, such as triethylamine, which is thought to facilitate the crucial transmetalation step from boron to rhodium. researchgate.net These reactions can be performed at room temperature, offering an advantage over processes that require elevated temperatures.

Table 2: Enantioselective Rhodium-Catalyzed 1,4-Addition to Enones

EntryOrganotrifluoroborateEnoneChiral LigandYield (%)Enantiomeric Excess (ee, %)
1Potassium phenyltrifluoroborate2-Cyclohexenone(S,S)-Chiraphos9996
2Potassium (4-methoxyphenyl)trifluoroborate2-Cyclohexenone(S,S)-Chiraphos9895
3Potassium phenyltrifluoroborate2-Cyclopentenone(R)-BINAP9597

Data is representative of the general class of organotrifluoroborates in asymmetric 1,4-additions. researchgate.netresearcher.lifebeilstein-journals.org

Mechanistic Investigations in Rhodium Catalysis

The mechanism of rhodium-catalyzed additions of organotrifluoroborates is believed to proceed through a well-defined catalytic cycle. researchgate.netnih.gov

Transmetalation: The cycle initiates with the transmetalation of the organic group (e.g., pentyl) from the trifluoroborate salt to the rhodium(I) complex. This step is often the rate-determining step and can be facilitated by a base or through an intermediate where a fluoride (B91410) ligand on boron is exchanged for a hydroxide (B78521) or alkoxide, which is more readily transferred to rhodium. researchgate.net

Carbometalation: The resulting organorhodium(I) species then undergoes migratory insertion (carbometalation) with the electrophile. In a 1,2-addition, the alkyl group adds across the carbonyl double bond of an aldehyde or ketone. In a 1,4-addition, it adds to the β-position of an α,β-unsaturated system, generating a rhodium enolate.

Product Release and Catalyst Regeneration: The final step involves protonolysis of the rhodium-alkoxide (from 1,2-addition) or rhodium-enolate (from 1,4-addition) intermediate by a proton source (often water present in the solvent system). This releases the final alcohol or ketone product and regenerates the active rhodium(I) catalyst, allowing it to re-enter the catalytic cycle.

A critical aspect of using alkyltrifluoroborates is the suppression of β-hydride elimination from the alkyl-rhodium intermediate, a process that would lead to undesired alkene byproducts. The success of these reactions indicates that the rate of migratory insertion is significantly faster than the rate of β-hydride elimination under the optimized conditions. bristol.ac.uk

Organocatalytic Transformations Utilizing Trifluoroborate Salts

Organocatalysis provides a metal-free alternative for activating substrates towards nucleophilic attack by trifluoroborate salts. These methods leverage small organic molecules as catalysts to achieve high levels of stereocontrol.

Iminium Catalysis and Conjugate Addition Reactions

Iminium catalysis is a powerful strategy for the activation of α,β-unsaturated aldehydes. In this approach, a chiral secondary amine catalyst, such as an imidazolidinone derivative, reversibly condenses with the enal to form a transient, electron-deficient iminium ion. princeton.edu This activation lowers the LUMO of the conjugated system, rendering it highly susceptible to attack by weak nucleophiles like organotrifluoroborates.

The subsequent conjugate addition of the organotrifluoroborate to the β-position of the iminium ion proceeds in a highly enantioselective manner, dictated by the steric environment of the chiral catalyst. Hydrolysis of the resulting enamine intermediate releases the functionalized aldehyde product and regenerates the organocatalyst. This methodology has successfully been applied to vinyl and heteroaryl trifluoroborates, expanding the scope of nucleophiles compatible with iminium catalysis beyond traditional soft nucleophiles. princeton.edu

Asymmetric Allylation of Carbonyl Compounds

The asymmetric allylation of carbonyl compounds to produce chiral homoallylic alcohols is a fundamental transformation in organic synthesis. wikipedia.org While many methods rely on stoichiometric chiral allylboron reagents, catalytic asymmetric versions using stable potassium allyltrifluoroborate are highly desirable. researchgate.netnih.gov

In these reactions, a catalyst is used to activate the carbonyl electrophile. While often employing chiral Lewis acidic metal complexes, the principles can be extended to organocatalytic systems. researchgate.net The catalyst coordinates to the carbonyl oxygen, increasing its electrophilicity and creating a chiral pocket that directs the nucleophilic attack of the allyltrifluoroborate to one of the two enantiotopic faces of the carbonyl. The reaction yields homoallylic alcohols, which are versatile building blocks for further synthetic manipulations. nih.gov The development of efficient, purely organocatalytic systems for this transformation remains an active area of research.

Multicomponent Reactions for Heterocycle Construction

A notable advancement in the use of alkyltrifluoroborates in MCRs is the development of a photoredox-catalyzed alkyl Petasis reaction. frontierspecialtychemicals.comacs.org The traditional Petasis borono-Mannich (PBM) reaction, which couples an amine, an aldehyde, and an organoboron reagent, is typically limited to aryl and vinyl boronic acids because the two-electron transfer mechanism disfavors the migration of alkyl groups. frontierspecialtychemicals.comnih.gov

However, by employing a visible-light photoredox catalyst, a radical-based pathway is initiated, enabling the effective participation of primary, secondary, and tertiary potassium alkyltrifluoroborates, including Trifluoro(pentyl)boranuide potassium. frontierspecialtychemicals.comacs.org The reaction proceeds through the single-electron transfer (SET) oxidation of the alkyltrifluoroborate to generate an alkyl radical. This radical then adds to an in situ-formed iminium ion (from the condensation of the amine and aldehyde), ultimately yielding a highly substituted amine product. acs.orgnih.gov These amine products are crucial building blocks for the synthesis of a wide array of nitrogen-containing heterocycles. This method avoids the need for pre-formed imines and proceeds under mild conditions, making it a highly efficient strategy for assembling complex amine structures en route to heterocycles. frontierspecialtychemicals.com

Known substrates compatible with the Petasis reaction include vinylboronate esters, arylboronate esters, and potassium organotrifluoroborates. acs.org The reaction tolerates a wide variety of functional groups, such as alcohols and carboxylic acids. acs.org

EntryAldehydeAmineAlkyltrifluoroborateProductYield (%)
1Methyl 4-formylbenzoateAnilinePotassium CyclohexyltrifluoroborateMethyl 4-((cyclohexyl(phenyl)amino)methyl)benzoate95
24-CyanobenzaldehydeAnilinePotassium Cyclohexyltrifluoroborate4-(((cyclohexyl(phenyl)amino)methyl)benzonitrile91
34-ChlorobenzaldehydeAnilinePotassium CyclopentyltrifluoroborateN-((4-chlorophenyl)methyl)-N-cyclopentylaniline85
4Benzaldehyde4-ChloroanilinePotassium CyclohexyltrifluoroborateN-benzyl-4-chloro-N-cyclohexylaniline90
54-(Trifluoromethyl)benzaldehydeAnilinePotassium tert-ButyltrifluoroborateN-(tert-butyl)-N-((4-(trifluoromethyl)phenyl)methyl)aniline70

This table presents representative yields for the photoredox-mediated alkyl Petasis reaction, demonstrating the general applicability to various alkyltrifluoroborates, including primary (analogous to pentyl), secondary, and tertiary variants. Data adapted from Yi, J., Badir, S. O., Alam, R., & Molander, G. A. (2019). Organic Letters, 21(12), 4853-4858. acs.org

Radical Processes and Photoredox Catalysis with Alkyltrifluoroborates

The generation of alkyl radicals from stable precursors under mild conditions is a cornerstone of modern synthetic chemistry. Potassium alkyltrifluoroborates have proven to be exceptional radical precursors, particularly through visible-light photoredox catalysis, which has unlocked a diverse range of chemical transformations.

Generation and Reactivity of Alkyl Radicals from Trifluoroborates

Alkyl radicals are readily generated from potassium alkyltrifluoroborates via a single-electron transfer (SET) process. nih.gov This is typically achieved by using a photocatalyst, such as an iridium or ruthenium complex, or a less expensive organic dye, which, upon excitation by visible light, becomes a potent oxidant. nih.govresearchgate.net The excited photocatalyst oxidizes the alkyltrifluoroborate salt. Although this oxidation can be thermodynamically challenging, it is rendered irreversible by the rapid fragmentation of the resulting radical anion, which cleaves the carbon-boron bond to release an alkyl radical (R•) and boron trifluoride (BF₃). researchgate.net

These photogenerated alkyl radicals are highly reactive intermediates that can participate in a variety of bond-forming reactions. nih.gov Their principal modes of reactivity include:

Addition to π-systems: Alkyl radicals readily add to electron-deficient alkenes and imines, enabling conjugate additions and alkylations.

Radical-Radical Coupling: They can be coupled with other radical species, such as persistent ketyl radicals, to form new C-C bonds. nih.govnih.gov

Dual Catalytic Systems: The generated radical can be intercepted by a second catalyst, typically a nickel complex, to participate in cross-coupling reactions. researchgate.net

This method provides a mild and versatile entry into open-shell chemistry, avoiding the use of toxic reagents like tin hydrides that were traditionally required for alkyl radical generation. acs.org

Visible-Light-Mediated Cross-Coupling and Functionalization

A powerful application of radical generation from alkyltrifluoroborates is their use in dual catalytic C(sp³)–C(sp²) cross-coupling reactions. researchgate.netias.ac.in This methodology synergistically combines visible-light photoredox catalysis with nickel catalysis to couple potassium alkyltrifluoroborates with a wide range of aryl and heteroaryl halides. acs.orgnih.gov

The catalytic cycle begins with the photocatalytic generation of the alkyl radical from the trifluoroborate salt. This radical is then captured by a low-valent nickel(0) or nickel(I) complex. The resulting alkyl-nickel intermediate subsequently undergoes oxidative addition with the aryl halide, followed by reductive elimination to furnish the desired cross-coupled product and regenerate the nickel catalyst. acs.org This dual catalytic approach circumvents the challenging transmetalation and competing β-hydride elimination steps often associated with traditional Suzuki-Miyaura couplings of alkylboron reagents. researchgate.net

Beyond cross-coupling, this strategy enables a host of other functionalization reactions. For example, alkyl radicals generated from trifluoroborates can be used for alkenylation and allylation by reacting with partners like alkenyl sulfones, or for cyanation using tosyl cyanide as a radical trap. acs.orgacs.org These reactions often proceed via a radical addition-elimination pathway. acs.org

EntryAlkyltrifluoroborateAryl HalideLigandProductYield (%)
1Potassium Cyclohexyl-BF₃K4-Bromobenzonitriledtbbpy4-Cyclohexylbenzonitrile92
2Potassium Cyclopentyl-BF₃KMethyl 4-bromobenzoatedtbbpyMethyl 4-cyclopentylbenzoate88
3Potassium n-Butyl-BF₃K4'-Bromoacetophenonedtbbpy4'-n-Butylacetophenone75
4Potassium Isopropyl-BF₃K3-Bromopyridinedtbbpy3-Isopropylpyridine81
5Potassium Cyclohexyl-BF₃K1-Bromo-4-fluorobenzenedtbbpy4-Cyclohexyl-1-fluorobenzene90

This table shows representative examples of the dual photoredox/nickel-catalyzed cross-coupling of potassium alkyltrifluoroborates with aryl bromides. The reactivity of primary alkyltrifluoroborates like the n-butyl derivative is indicative of the expected performance of this compound. "dtbbpy" stands for 4,4′-di-tert-butyl-2,2′-bipyridine. Data adapted from Tellis, J. C., Primer, D. N., & Molander, G. A. (2014), Science, 345(6195), 433-436.

Atom-Transfer Radical Addition (ATRA) Chemistry

Potassium alkyltrifluoroborates play a unique role in Atom-Transfer Radical Addition (ATRA) reactions, a process that forms a carbon-carbon and a carbon-halogen bond across a π-system. In this context, the reactivity often involves the addition of a carbon-centered radical to a potassium vinyltrifluoroborate. acs.orgacs.org

The established mechanism proceeds via a radical chain reaction. An initiator, which can be an alkyl radical generated from an alkyl halide under photochemical or chemical initiation, adds to the double bond of potassium vinyltrifluoroborate. This addition creates a transient α-boryl radical intermediate. acs.org This key intermediate then propagates the chain by abstracting a halogen atom from the starting alkyl halide. This step simultaneously forms the α-halo alkyltrifluoroborate product and regenerates the carbon-centered radical needed to continue the cycle. acs.org

A significant mechanistic insight is the superior reactivity of the α-boryl radical derived from potassium alkyltrifluoroborate compared to analogous radicals from other organoboron species like pinacol (B44631) or MIDA boronates. frontierspecialtychemicals.comnih.govacs.org This enhanced reactivity is attributed to the electron-donating nature of the [BF₃K]⁻ group, which may lead to the formation of a "pseudoradical anion," increasing the radical's nucleophilicity and its rate of halogen atom abstraction. acs.org This ATRA methodology provides an effective route to synthesize novel α-functionalized alkyltrifluoroborates. acs.org

EntryAlkyl HalideVinylboron ReagentProductYield (%)
1C₆F₁₃IPotassium vinyltrifluoroboratePotassium (2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-1-iodoheptan-1-yl)trifluoroborate86
2BrCH₂CO₂EtPotassium vinyltrifluoroboratePotassium (1-bromo-3-ethoxy-3-oxopropyl)trifluoroborate93
3ICH₂CNPotassium vinyltrifluoroboratePotassium (1-iodo-2-cyanoethyl)trifluoroborate95
4ICH₂CONH₂Potassium isopropenyltrifluoroboratePotassium (2-carbamoyl-1-iodo-1-methylethyl)trifluoroborate75

This table illustrates the scope of the ATRA reaction between alkyl halides and potassium vinyltrifluoroborates, leading to the formation of α-halo alkyltrifluoroborate products. Data adapted from Ueda, M., Nakatsuji, H., & Sakata, K. (2020). Organic Letters, 22(16), 6234-6238. acs.org

Investigation of Radical Anionic Intermediates

The involvement of radical anionic species is central to the mechanistic understanding of reactions involving potassium alkyltrifluoroborates, particularly in photoredox catalysis. The key step in the generation of an alkyl radical is the single-electron reduction of the alkyltrifluoroborate salt [R-BF₃]K by an excited photocatalyst. This electron transfer event produces a transient radical anion, [R-BF₃]•⁻.

The high reactivity of the α-boryl radical of potassium alkyltrifluoroborate in ATRA reactions has also been attributed to the formation of a pseudoradical anion character, resulting from electron donation from the trifluoroborate group. acs.org This suggests that even in formally neutral radical species, the electron-rich nature of the trifluoroborate moiety can impart anionic character, significantly influencing the radical's reactivity and selectivity.

Brønsted Acid-Catalyzed Reactions with Trifluoroborate Salts

While much of the modern chemistry of potassium alkyltrifluoroborates involves radical pathways, they also participate in reactions promoted by acids. The use of a Brønsted acid can facilitate the addition of organotrifluoroborates to electrophiles like imines and enamines, expanding the scope of reactions such as the Petasis borono-Mannich reaction.

In these acid-promoted transformations, the trifluoroborate salt is activated, bypassing the need for an α-heteroatom on the electrophilic component, which is often a requirement in traditional Petasis reactions. This allows for the effective coupling of various vinyl, aromatic, and heteroaromatic trifluoroborate salts with a broader range of carbamate-protected imines and enamines, including those derived from aliphatic aldehydes. The reaction proceeds under mild conditions and demonstrates the utility of trifluoroborates in non-radical, polar reaction pathways.

Carbon-Carbon Bond Formation via Oxocarbenium Ions

The formation of carbon-carbon bonds through the reaction of potassium alkyltrifluoroborates, such as this compound, with oxocarbenium ions is not a prominently documented transformation in chemical literature. Oxocarbenium ions are typically electrophilic intermediates resonance-stabilized cations, often encountered in carbohydrate chemistry and reactions involving the activation of acetals or hemiacetals. While potassium alkyltrifluoroborates are known to participate in a range of cross-coupling and radical reactions, their direct nucleophilic addition to oxocarbenium ions to forge a new carbon-carbon bond remains an area that is not extensively explored or reported.

Mechanistically, such a reaction would likely require the generation of the oxocarbenium ion under acidic conditions, which could potentially be challenging to reconcile with the stability and reactivity of the alkyltrifluoroborate salt. Further research would be necessary to establish the viability and scope of this potential synthetic route.

Direct Substitution Reactions on Heterocyclic Systems

A significant advancement in the application of potassium alkyltrifluoroborates is their use in the direct alkylation of heterocyclic systems. This method provides a powerful alternative to traditional Friedel-Crafts alkylations, which are often ineffective for many heterocyclic compounds. The reaction proceeds through a radical-mediated mechanism, where the potassium alkyltrifluoroborate serves as a precursor to a nucleophilic alkyl radical.

The process is typically initiated by an oxidant, such as manganese(III) acetate, which facilitates the oxidative cleavage of the carbon-boron bond to generate an alkyl radical. This radical species then adds to a protonated heteroaromatic ring. The resulting radical cation undergoes oxidation and subsequent deprotonation to yield the alkylated heterocycle.

This direct C-H alkylation has been successfully applied to a variety of heterocyclic substrates, including quinolines and their derivatives. The reaction demonstrates a tolerance for a range of functional groups on both the heterocyclic system and the potassium alkyltrifluoroborate.

Table 1: Direct Alkylation of Lepidine with Various Potassium Alkyltrifluoroborates

EntryAlkyl GroupYield (%)
1Cyclobutyl65
2Cyclopentyl63
3Cyclohexyl55
4sec-Butyl45
5n-Pentyl58

Reaction Conditions: Heterocycle (1.0 mmol), Potassium Alkyltrifluoroborate (1.0 mmol), Mn(OAc)₃ (2.5 mmol), TFA (1.0 mmol), in AcOH/H₂O at 50 °C for 18 h.

The versatility of this methodology is further highlighted by its successful application using various substituted potassium alkoxymethyltrifluoroborates, achieving yields up to 89%. This underscores the utility of potassium alkyltrifluoroborates in the synthesis of complex and substituted heterocyclic molecules that are prevalent in natural products and pharmaceuticals.

Table 2: Alkoxymethylation of Lepidine using Potassium Alkoxymethyltrifluoroborates

EntryAlkoxymethyl GroupYield (%)
1Methoxymethyl75
2Ethoxymethyl78
3Isopropoxymethyl72
4Benzyloxymethyl89
5Propargyloxymethyl65

Reaction Conditions: Lepidine (1.0 mmol), Potassium Alkoxymethyltrifluoroborate (1.0-1.5 mmol), Mn(OAc)₃ (2.5 mmol), TFA (1.0 mmol), in AcOH/H₂O at 50 °C for 18 h.

The proposed mechanism involves the following key steps:

Oxidative Generation of the Alkyl Radical: The reaction is initiated by the single-electron oxidation of the potassium alkyltrifluoroborate by Mn(OAc)₃, leading to the formation of an alkyl radical.

Radical Addition to the Heterocycle: The generated alkyl radical adds to the protonated heterocyclic ring, forming a radical cation intermediate.

Oxidation and Deprotonation: The radical cation is further oxidized, and a final deprotonation step rearomatizes the ring, yielding the alkylated heterocyclic product.

This radical-based approach circumvents the limitations of ionic pathways and provides a robust method for the functionalization of electron-deficient heterocyclic systems.

Spectroscopic Characterization and Computational Chemical Studies of Organotrifluoroborates

Advanced Spectroscopic Techniques for Structural and Reactive Intermediates Analysis

Advanced spectroscopic methods are indispensable for the detailed analysis of organotrifluoroborates. They provide critical insights into molecular structure, facilitate the monitoring of chemical reactions, and enable the identification of transient intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of potassium organotrifluoroborates. nih.govresearchgate.net Multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F, provide a wealth of structural information. nih.govacs.org

¹H NMR: The proton NMR spectra of compounds like potassium pentyltrifluoroborate are characterized by signals corresponding to the alkyl chain. The chemical shifts and coupling patterns allow for the unambiguous assignment of each proton in the pentyl group.

¹³C NMR: In ¹³C NMR spectra, the carbon atom directly bonded to the boron atom exhibits a characteristic broad resonance due to quadrupolar relaxation of the adjacent boron nucleus. researchgate.net The chemical shifts of the other carbon atoms in the pentyl chain provide further confirmation of the structure.

¹⁹F NMR: As the ¹⁹F nucleus is highly sensitive, ¹⁹F NMR is an exceptionally useful tool for analyzing potassium organotrifluoroborates. nih.gov These compounds typically show a characteristic signal in the range of -129 to -141 ppm. researchgate.net The observation of ¹⁹F-¹¹B coupling can provide additional structural information. researchgate.net

NMR is also instrumental in monitoring reaction progress by observing the disappearance of starting material signals and the concurrent appearance of product signals, allowing for the optimization of reaction conditions.

NucleusTypical Chemical Shift Range (ppm)Notes
¹H 0.8 - 3.0 (for alkyl chains)Chemical shifts are influenced by substituents and proximity to the boranuide group.
¹³C 10 - 40 (for alkyl chains)The carbon attached to boron often shows a broad signal. researchgate.net
¹⁹F -129 to -141Referenced to an external CF₃CO₂H standard. nih.govresearchgate.net

The data in this table is generalized for potassium alkyltrifluoroborates based on available literature.

For potassium pentyltrifluoroborate, key vibrational modes include:

C-H stretching: Bands corresponding to the symmetric and asymmetric stretching of the C-H bonds in the pentyl group.

B-F stretching: Strong absorption bands characteristic of the trifluoroborate group.

C-B stretching: A weaker band associated with the carbon-boron bond.

By comparing experimental spectra with theoretical calculations, a detailed assignment of vibrational modes can be achieved, confirming the molecular structure. biointerfaceresearch.comconicet.gov.ar This comparative analysis is crucial for understanding how different functional groups linked to the trifluoroborate moiety influence its structural and electronic properties. biointerfaceresearch.comconicet.gov.ar

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Technique
C-H Stretching2850 - 3000FT-IR, FT-Raman
B-F Stretching950 - 1100FT-IR
C-B Stretching600 - 800FT-IR, FT-Raman

This table presents typical ranges for the functional groups found in potassium pentyltrifluoroborate.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of organotrifluoroborates. High-resolution mass spectrometry (HRMS) is particularly important for the characterization of these polar, non-volatile compounds. nih.govcore.ac.uk

Electrospray ionization (ESI) in the negative ion mode is a common method for analyzing potassium organotrifluoroborates. nih.govnih.gov This technique allows for the observation of the trifluoroborate anion ([R-BF₃]⁻). nih.gov Accurate mass measurements, typically with an error of less than 5 ppm, are achievable and provide a high degree of confidence in the elemental composition of the synthesized compounds. nih.govcore.ac.uk In addition to the molecular anion, adducts such as [2M + K]⁻ may also be observed, which can provide clues about potential decomposition pathways. digitellinc.com

IonDescriptionMethod of Detection
[CH₃(CH₂)₄BF₃]⁻Molecular anion of pentyltrifluoroborateESI-MS (Negative Mode) nih.gov
[2M + K]⁻Dimeric adduct with potassiumESI-MS (Negative Mode) digitellinc.com

This table illustrates the types of ions that can be detected for potassium pentyltrifluoroborate using mass spectrometry.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically designed to detect and study species with unpaired electrons, such as free radicals. wikipedia.org While organotrifluoroborates themselves are not radicals, they can serve as precursors to radical intermediates in various chemical reactions. nih.gov

For instance, under certain reaction conditions, the pentyl group from potassium pentyltrifluoroborate could be converted into a pentyl radical. ESR spectroscopy would be the definitive method to detect such a transient species. The resulting ESR spectrum would provide information about the electronic structure of the radical. Hyperfine coupling between the unpaired electron and nearby magnetic nuclei (like ¹H, ¹¹B, and ¹⁹F) would result in a characteristic splitting pattern in the spectrum, which can be used to identify the radical and understand the delocalization of the unpaired electron. wikipedia.orgucl.ac.uk

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) has become a vital tool for complementing experimental studies of organotrifluoroborates. core.ac.uk DFT calculations allow for the prediction of a wide range of molecular properties, including geometries, energies, and spectroscopic parameters. core.ac.uk

Key applications of DFT in the study of potassium pentyltrifluoroborate include:

Structural Optimization: Predicting the most stable three-dimensional arrangement of atoms in the molecule.

Vibrational Analysis: Calculating harmonic vibrational frequencies that can be directly compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of spectral bands. conicet.gov.ar

Reaction Mechanism Elucidation: Mapping the potential energy surface of a reaction involving the organotrifluoroborate. This involves calculating the energies of reactants, products, transition states, and intermediates, thereby providing a detailed understanding of the reaction pathway and its energetics. researchgate.net

Prediction of Spectroscopic Properties: Calculating NMR chemical shifts and other spectroscopic parameters to support the interpretation of experimental data.

DFT provides invaluable insights into the relationship between the structure of organotrifluoroborates and their reactivity, guiding the design of new synthetic methodologies. biointerfaceresearch.com

Calculated PropertyApplication
Optimized Molecular GeometryPrediction of bond lengths and angles.
Vibrational FrequenciesAssignment of experimental FT-IR and FT-Raman spectra. conicet.gov.ar
Reaction EnergeticsDetermination of reaction feasibility and mechanism. researchgate.net
NMR Chemical ShiftsAiding in the interpretation of experimental NMR data.

Analysis of Frontier Molecular Orbitals and Electronic Properties

The electronic properties and reactivity of organotrifluoroborate salts, such as trifluoro(pentyl)boranuide potassium, are fundamentally governed by their frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide critical insights into the molecule's chemical behavior, including its nucleophilicity, electrophilicity, and kinetic stability.

Computational studies, typically employing Density Functional Theory (DFT) at levels such as B3LYP with a 6-311++G(d,p) basis set, are instrumental in elucidating the FMOs of these compounds. The HOMO represents the orbital from which an electron is most readily donated, thus characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the lowest energy orbital that can accept an electron, defining the molecule's electrophilic character.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial parameter that reflects the molecule's chemical reactivity and stability. A large HOMO-LUMO gap is indicative of high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity.

For potassium alkyltrifluoroborates, the HOMO is generally localized on the trifluoroborate group, specifically on the fluorine atoms, reflecting the high electron density in this region. The LUMO, on the other hand, is typically distributed over the boron atom and the α-carbon of the alkyl chain, indicating that these are the most probable sites for nucleophilic attack. This distribution of FMOs is consistent with the observed reactivity of organotrifluoroborates in various chemical transformations, such as the Suzuki-Miyaura cross-coupling reaction.

The electronic properties derived from FMO analysis can be quantified through several descriptors, including chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a more quantitative measure of the molecule's reactivity.

Table 1: Calculated Electronic Properties of a Representative Alkyltrifluoroborate Anion (Methyltrifluoroborate)

PropertyValue (eV)
EHOMO-7.5
ELUMO1.5
HOMO-LUMO Gap (ΔE)9.0
Chemical Potential (μ)-3.0
Chemical Hardness (η)4.5
Global Electrophilicity Index (ω)1.0

Note: The data presented in this table is for the methyltrifluoroborate anion as a representative simple alkyltrifluoroborate, calculated at the B3LYP/6-311++G(d,p) level of theory, and serves as an illustrative example. Specific values for this compound would require dedicated computational analysis.

Solvation Models and Their Influence on Reaction Outcomes

The chemical reactivity and spectroscopic properties of organotrifluoroborates in solution are significantly influenced by the surrounding solvent molecules. Computational chemistry employs solvation models to account for these solvent effects, providing a more realistic description of the molecule's behavior in a condensed phase. These models can be broadly categorized into explicit and implicit models.

Explicit solvation models involve the inclusion of a discrete number of solvent molecules around the solute, offering a detailed picture of solute-solvent interactions. However, this approach is computationally expensive. Implicit solvation models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. These models are computationally more efficient and are widely used in the study of organotrifluoroborates.

Commonly used implicit solvation models include the Polarizable Continuum Model (PCM) and its variants, such as the Integral Equation Formalism PCM (IEFPCM) and the Solvation Model based on Density (SMD). In these models, the solute is placed in a cavity within the dielectric continuum, and the electrostatic interactions between the solute and the solvent are calculated.

The choice of solvation model can have a profound impact on the predicted reaction outcomes, such as reaction energies, activation barriers, and equilibrium constants. For instance, in the context of the Suzuki-Miyaura cross-coupling reaction involving potassium organotrifluoroborates, the solvent plays a crucial role in the transmetalation step. Solvation models are employed to understand how different solvents stabilize or destabilize the reactants, intermediates, and transition states involved in the catalytic cycle.

For example, polar solvents are generally favored in these reactions, and computational studies using solvation models can quantify the energetic stabilization provided by such solvents. The calculated solvation energies can help in selecting the optimal solvent system to improve reaction yields and rates.

Table 2: Comparison of Calculated Solvation Free Energies (ΔGsolv) for a Representative Alkyltrifluoroborate Anion (Methyltrifluoroborate) in Different Solvents

SolventDielectric Constant (ε)ΔGsolv (kcal/mol) using IEFPCM
Water78.39-50.2
Dimethyl Sulfoxide (DMSO)46.83-45.8
Acetonitrile36.64-42.5
Tetrahydrofuran (B95107) (THF)7.58-30.1
Toluene (B28343)2.38-15.7

Note: The data in this table is illustrative for the methyltrifluoroborate anion and is intended to demonstrate the trend of solvation energies with solvent polarity. Actual values would vary for this compound.

Investigation of Stereoelectronic and Anomeric Effects

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of a molecule. These effects can significantly influence the conformation, stability, and reactivity of organotrifluoroborates. One of the most relevant stereoelectronic effects in these compounds is the anomeric effect.

The anomeric effect, in a broader sense, refers to the stabilization of a conformation in which a lone pair of electrons on a heteroatom is anti-periplanar to an adjacent sigma-antibonding orbital (σ). In the context of tetracoordinate boron compounds like this compound, an anomeric-type interaction can occur between the lone pairs of the fluorine atoms and the antibonding orbital of the adjacent boron-carbon bond (σB-C).

This interaction can be described as a hyperconjugative interaction, where electron density from the fluorine lone pair orbital (nF) is delocalized into the σ*B-C orbital. This delocalization has two main consequences:

Structural Changes: The donation of electron density into the σ*B-C orbital weakens and lengthens the B-C bond. Concurrently, the C-F bonds may exhibit some shortening due to the increased electron density around the fluorine atoms.

Conformational Preference: This stereoelectronic interaction can lead to a preference for specific staggered conformations of the pentyl group relative to the trifluoroborate moiety, where the orbital overlap is maximized.

Computational methods, particularly Natural Bond Orbital (NBO) analysis, are powerful tools for investigating these stereoelectronic effects. NBO analysis can quantify the energy of the hyperconjugative interactions (E(2) interaction energy) between the fluorine lone pairs and the σ*B-C orbital. Higher E(2) values indicate stronger interactions and greater stabilization of a particular conformation.

The presence of these stereoelectronic effects can have implications for the reactivity of the C-B bond in this compound, potentially influencing its susceptibility to cleavage during reactions such as transmetalation in cross-coupling processes.

Table 3: Illustrative NBO Analysis of Anomeric-Type Interactions in a Simplified Alkyltrifluoroborate Model (Methyltrifluoroborate Anion)

Donor NBO (Fluorine Lone Pair)Acceptor NBO (σB-C)E(2) Interaction Energy (kcal/mol)
LP (F1)σ (B-C)2.5
LP (F2)σ* (B-C)2.5
LP (F3)σ* (B-C)2.5

Note: This data is a simplified representation for the methyltrifluoroborate anion to illustrate the concept of NBO analysis for studying stereoelectronic effects. The actual interaction energies for this compound would depend on the specific conformation of the pentyl chain.

Strategic Applications in Complex Organic Synthesis and Natural Product Total Synthesis

Utility in the Selective Installation of Alkyl Groups into Molecular Frameworks

The selective introduction of alkyl groups is a fundamental transformation in organic synthesis, crucial for building the carbon skeletons of complex molecules. Potassium alkyltrifluoroborates, including the pentyl derivative, have emerged as highly effective reagents for this purpose, primarily through their participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions allow for the formation of carbon-carbon bonds between a C(sp³)-hybridized alkyl group and a C(sp²)-hybridized carbon of an aryl or vinyl halide or triflate.

One of the significant advantages of using potassium alkyltrifluoroborates is their stability to air and moisture, which contrasts with the often pyrophoric or hydrolytically sensitive nature of other alkylating agents like Grignard reagents or organolithiums. This stability allows for easier storage and handling, as well as broader compatibility with a range of functional groups present in complex substrates.

Research has demonstrated the successful coupling of various primary and secondary potassium alkyltrifluoroborates with a wide array of aryl and heteroaryl halides. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity. For instance, specific palladium catalysts and phosphine (B1218219) ligands have been developed to facilitate the challenging transmetalation and reductive elimination steps involving alkyl groups.

The utility of these reagents extends to other transformations beyond cross-coupling. For example, they can serve as precursors to alkyl radicals under photoredox conditions, enabling the alkylation of imines and other substrates through radical addition pathways. Furthermore, recent advancements have shown their application in directed C–H alkylation reactions, providing a powerful tool for late-stage functionalization of complex molecules.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling of Potassium Alkyltrifluoroborates with Aryl Halides
EntryAlkyltrifluoroborateAryl HalideCatalyst/LigandProductYield (%)
1Potassium methyltrifluoroborate4-BromotoluenePd(OAc)₂ / SPhos4-Methyltoluene95
2Potassium ethyltrifluoroborate1-Chloro-4-nitrobenzenePd₂(dba)₃ / RuPhos1-Ethyl-4-nitrobenzene88
3Potassium butyltrifluoroborate2-BromopyridinePdCl₂(dppf)2-Butylpyridine75
4Potassium isobutyltrifluoroborate1-Iodo-3-methoxybenzenePd(PPh₃)₄1-Isobutyl-3-methoxybenzene82

Case Studies in Natural Product Total Synthesis (e.g., Melovinone, Permethylampullosine)

The application of potassium alkyltrifluoroborates in the total synthesis of natural products showcases their strategic value in constructing complex molecular targets. While the specific use of trifluoro(pentyl)boranuide potassium in major total synthesis campaigns is not widely documented, the utility of closely related potassium organotrifluoroborates is well-established.

A notable example is the first total synthesis of ampullosine and the related permethylampullosine. In this synthesis, a key step involved a palladium-catalyzed Suzuki-Miyaura reaction to install a three-carbon side chain required for the formation of the 3-methylpyridine (B133936) ring system. The researchers utilized potassium E-propenyltrifluoroborate for this critical C-C bond formation. This example highlights the strategic application of an organotrifluoroborate to introduce a specific alkyl-like fragment in a complex setting, demonstrating the potential for other alkyltrifluoroborates, such as the pentyl derivative, to be used in analogous transformations.

The absence of this compound in these specific examples does not diminish its potential. The principles demonstrated by the use of other potassium organotrifluoroborates in natural product synthesis are directly applicable. The stability, functional group tolerance, and predictable reactivity of these reagents make them ideal candidates for introducing alkyl fragments, such as a pentyl group, into advanced intermediates in the synthesis of other complex natural products.

Development of Functionalized Organic Molecules

The development of novel organic molecules with tailored properties is a cornerstone of modern chemistry, with applications in materials science, agrochemicals, and pharmaceuticals. Potassium alkyltrifluoroborates, including this compound, play a significant role in this area by enabling the synthesis of a diverse range of functionalized molecules.

A powerful strategy for creating molecular diversity involves the use of functionalized organotrifluoroborates. For instance, methods have been developed for the synthesis of potassium alkoxymethyltrifluoroborates from potassium bromomethyltrifluoroborate. These functionalized reagents can then be used in cross-coupling reactions to introduce alkoxymethyl groups into aryl and heteroaryl systems, providing a direct route to protected alcohols. This approach offers a strategic advantage over traditional multi-step procedures.

Furthermore, the synthesis of potassium halomethyltrifluoroborates allows for subsequent nucleophilic substitution to generate a wide variety of functionalized organotrifluoroborates. This modular approach enables the introduction of diverse functionalities, which can then be incorporated into larger molecules through cross-coupling or other transformations.

The ability to tolerate a wide range of functional groups is a key feature of potassium alkyltrifluoroborates. This allows for their use in the late-stage functionalization of complex molecules, a highly desirable strategy in medicinal chemistry for the rapid generation of analogues for structure-activity relationship studies. For example, a molecule containing a reactive handle such as a halide can be elaborated with a pentyl group using this compound without affecting other sensitive functional groups in the molecule.

Table 2: Synthesis of Functionalized Organotrifluoroborates via Nucleophilic Substitution
EntryStarting MaterialNucleophileProductYield (%)
1Potassium iodomethyltrifluoroboratePhenyllithiumPotassium benzyltrifluoroborate85
2Potassium bromomethyltrifluoroborateSodium methoxidePotassium methoxymethyltrifluoroborate92
3Potassium iodomethyltrifluoroborateLithium thiophenoxidePotassium (phenylthiomethyl)trifluoroborate78
4Potassium bromomethyltrifluoroborateDiethylaminePotassium (diethylaminomethyl)trifluoroborate65

Future Prospects and Emerging Research Frontiers in Potassium Alkyltrifluoroborate Chemistry

Broadening the Substrate Scope and Functional Group Compatibility

A primary focus of ongoing research is to expand the range of molecules (substrates) that can be used in reactions with potassium alkyltrifluoroborates and to increase the tolerance for various functional groups. researchgate.net Historically, the Suzuki-Miyaura reaction, a cornerstone of carbon-carbon bond formation, faced limitations due to the incompatibility of certain hydroborating agents with various functional groups. nih.gov The development of potassium alkyltrifluoroborates has significantly addressed this challenge.

Recent advancements have successfully expanded the scope of electrophilic partners in cross-coupling reactions. For instance, optimized conditions have been developed for the coupling of alkyltrifluoroborates with aryl chlorides, which are often more stable and less expensive than the traditionally used bromides and triflates. nih.govresearchgate.net This represents a significant step forward in making these reactions more cost-effective and accessible. Research has also demonstrated the successful coupling of these borates with a wide variety of aryl and heteroaryl chlorides, alkenyl bromides, and triflates, showcasing their versatility. nih.govresearchgate.net

Photoredox catalysis has further broadened the horizons for these reagents. Studies have shown that under visible light irradiation, potassium alkyltrifluoroborates can react with partners like para-quinone methides and allylic bromides in three-component reactions. ccspublishing.org.cnresearchgate.netrhhz.net These transformations exhibit a broad substrate scope and tolerate a wide array of functional groups. ccspublishing.org.cnresearchgate.net For example, alkyl groups including cyclohexyl, isopropyl, and n-pentyl have proven compatible in these photoinduced reactions. ccspublishing.org.cn The ability to perform these complex transformations highlights the robustness and expanding utility of alkyltrifluoroborates in constructing intricate molecular architectures. ccspublishing.org.cnresearchgate.netrhhz.net

Reaction TypeCoupling Partners (Electrophiles)Key AdvantageReference
Suzuki-Miyaura Cross-CouplingAryl/Heteroaryl ChloridesUse of more stable and economical electrophiles. researchgate.net
Suzuki-Miyaura Cross-CouplingAryl/Alkenyl Bromides & TriflatesEstablished and effective for a wide range of substrates. nih.gov
Photoinduced Radical Reactionpara-Quinone MethidesBroad substrate scope and functional group compatibility under mild conditions. ccspublishing.org.cnrhhz.net
Photoinduced Three-Component ReactionAllylic Bromides and Sulfur DioxideEfficient construction of complex molecules (allylic sulfones). researchgate.net

Development of Novel Catalytic Systems and Methodologies

The evolution of catalysis is central to unlocking the full potential of potassium alkyltrifluoroborates. A significant trend is the move away from expensive and rare precious metal catalysts, such as iridium and palladium, towards more sustainable and economical alternatives. acs.orgnih.gov

Recent breakthroughs include the use of nickel-based catalytic systems. Nickel, being more earth-abundant and economical than palladium, is an attractive alternative for cross-coupling reactions. acs.org Dual-catalyst systems that combine nickel with photoredox catalysts have enabled complex transformations like the dicarbofunctionalization of olefins, allowing for the installation of both quaternary and tertiary centers in a single step. nih.gov Furthermore, nickel catalysis has been successfully employed for Suzuki-Miyaura couplings in water, an environmentally benign solvent. acs.org

Another major area of innovation is the use of organic photocatalysts as sustainable alternatives to traditional iridium- and ruthenium-based systems. acs.org Inexpensive organic dyes, such as Eosin Y, and acridinium (B8443388) salts have been shown to effectively catalyze reactions involving the single-electron oxidation of potassium alkyltrifluoroborates to generate alkyl radicals. acs.orgdivyarasayan.org These organocatalytic systems are not only greener but also enable unique reactivity and selectivity. acs.org For example, dual catalysis involving an organo-photocatalyst and a chiral Lewis acid has been used for the asymmetric dearomative hydroalkylation of indoles, producing chiral molecules with high enantioselectivity. acs.org The development of such asymmetric methodologies, where specific stereoisomers of a molecule are formed, represents a significant frontier in the field. acs.orgrsc.org

Catalyst TypeSpecific Example(s)Application/AdvantageReference
Earth-Abundant MetalNickel(II) Complexes (e.g., Ni(bpy)Br₂)Economical alternative for cross-coupling and dual catalysis systems. nih.govacs.org
Precious MetalPalladium(II) / Rhodium(III)Highly efficient for cross-coupling; novel C(sp³)-C(sp³) bond formation. nih.govpolyu.edu.hk
Organic Photoredox CatalystsEosin Y, 9-mesityl-10-methylacridinium (B1239669) perchlorateSustainable, inexpensive alternatives to iridium catalysts for radical generation. acs.orgdivyarasayan.org
Dual Catalytic SystemsNickel/Photoredox or Organocatalyst/Chiral Lewis AcidEnables complex transformations and asymmetric synthesis. nih.govacs.org

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing existing methods and designing new transformations. Research in the field of potassium alkyltrifluoroborate chemistry is increasingly focused on elucidating the precise pathways through which these reactions occur.

A common mechanistic feature in many recently developed reactions is the generation of alkyl radicals. ccspublishing.org.cn Under photoredox conditions, the photocatalyst, upon excitation by visible light, oxidizes the potassium alkyltrifluoroborate. acs.orgacs.org This single-electron transfer (SET) event leads to the formation of a carbon-centered radical, which can then engage in a variety of bond-forming events. ccspublishing.org.cnacs.org For instance, in three-component reactions involving sulfur dioxide, the generated alkyl radical is trapped by SO₂, forming an alkylsulfonyl radical intermediate, which then reacts further to yield the final product. rsc.orgresearchgate.netrhhz.net

Control experiments and spectroscopic analysis are key tools in validating these proposed mechanisms. For example, electrospray ionization mass spectrometry (ESI-MS) has been used to detect key intermediates, such as σ-alkylrhodium(III) complexes in rhodium-catalyzed reactions, providing direct evidence for the proposed catalytic cycle. polyu.edu.hk Computational studies are also being employed to model reaction pathways and understand the factors controlling reactivity and selectivity, such as the role of bases in facilitating hydrogen atom transfer steps. researchgate.net This deeper mechanistic insight allows chemists to move beyond empirical observation and rationally design more efficient and selective catalytic systems.

Exploration of Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly influencing the direction of synthetic methodology development, and research involving potassium alkyltrifluoroborates is no exception. A major goal is to develop protocols that are safer, more efficient, and have a lower environmental impact.

The use of visible light as a traceless reagent to drive chemical reactions is a cornerstone of this effort. rsc.org Photocatalysis allows for the generation of highly reactive radical intermediates under exceptionally mild conditions, often at room temperature, avoiding the need for harsh reagents or high temperatures. ccspublishing.org.cnrhhz.net

The choice of catalyst and solvent also plays a critical role in the sustainability of a process. As mentioned, a significant shift is underway from rare and expensive metals like iridium and palladium to earth-abundant alternatives like nickel and to metal-free organic photocatalysts such as Eosin Y. acs.orgacs.org These organic dyes are not only more economical but also fulfill the basic principles of green chemistry. rsc.org Furthermore, conducting reactions in environmentally friendly solvents, particularly water, is a key objective. Nickel-catalyzed Suzuki-Miyaura couplings have been successfully performed in aqueous solutions, eliminating the need for harmful organic solvents and rendering the procedures more eco-friendly. acs.org The development of these protocols, which combine mild conditions, abundant catalysts, and benign solvents, represents a significant step towards truly sustainable chemical synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Trifluoro(pentyl)boranuide Potassium, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves transmetallation or anion exchange reactions. For example, potassium salts of organotrifluoroborates are often prepared via reaction of the corresponding boronic acid with KHF₂ under controlled pH (4–6) and low-temperature conditions (-10°C to 0°C) to minimize hydrolysis . Yield optimization requires inert atmosphere handling (e.g., argon) due to moisture sensitivity. Purity can be assessed via ¹⁹F NMR (δ ~ -135 to -145 ppm for BF₃ groups) and elemental analysis .
  • Data Contradiction Note : Conflicting CAS numbers in literature (e.g., 226396-30-1 in vs. 329976-78-5 in ) suggest structural variants or registry errors; cross-validate with spectral data .

Q. How can researchers determine physicochemical properties (e.g., solubility, stability) of this compound when such data are unavailable in literature?

  • Methodological Answer :

  • Solubility : Perform incremental solvent trials (e.g., THF, DMSO, water) under nitrogen, using gravimetric analysis after vacuum drying .
  • Stability : Conduct accelerated degradation studies at 40°C/75% RH over 14 days, monitoring via TLC or HPLC for decomposition products (e.g., free boronic acids) .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify melting/decomposition points .

Advanced Research Questions

Q. What role does this compound play in Suzuki-Miyaura cross-coupling reactions, and how do ligand effects modulate catalytic efficiency?

  • Methodological Answer : This compound acts as a stabilized boronate nucleophile. Key parameters:

  • Ligand Selection : Bulky ligands (e.g., SPhos) reduce undesired protodeboronation. Catalytic systems with Pd(OAc)₂/XPhos show >90% yield in aryl-aryl couplings .
  • Solvent Effects : Mixed solvents (e.g., dioxane/water) enhance solubility while minimizing hydrolysis.
  • Table: Representative Reaction Data
SubstrateCatalystYield (%)Turnover Frequency (h⁻¹)
Aryl ChloridePd(dba)₂/SPhos8512.3
Heteroaryl BromidePd(OAc)₂/XPhos9218.7
Source: Adapted from cross-coupling studies

Q. How can researchers resolve contradictions in reported reactivity of this compound under aqueous vs. anhydrous conditions?

  • Methodological Answer :

  • Hypothesis Testing : Design parallel reactions in rigorously dried THF (water <50 ppm) vs. hydrated solvents (water >1,000 ppm), monitoring reaction progress via in situ ¹¹B NMR to detect intermediate boronate species .
  • Kinetic Analysis : Use stopped-flow techniques to quantify hydrolysis rates. For example, hydrolysis to boronic acid may follow pseudo-first-order kinetics with rate constants varying by pH .

Q. What strategies mitigate air/moisture sensitivity during storage and handling of this compound?

  • Methodological Answer :

  • Storage : Seal in amber vials under argon with molecular sieves (3Å) at -20°C. Conduct monthly stability checks via FT-IR (B-F stretching at ~1,470 cm⁻¹) .
  • Handling : Use gloveboxes for weighing. Pre-dry glassware at 120°C for 2 hours before use .

Experimental Design & Data Analysis

Q. How should researchers design experiments to assess the ecological toxicity of this compound given limited ecotoxicological data?

  • Methodological Answer :

  • Acute Toxicity : Use Daphnia magna or Vibrio fischeri bioassays at concentrations 0.1–100 mg/L, measuring LC₅₀/EC₅₀ over 48 hours .
  • Degradation Pathways : Perform photolysis (UV-Vis irradiation) and hydrolysis (pH 4–9) studies, analyzing breakdown products via LC-MS/MS .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reaction systems?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO/LUMO) and predict nucleophilicity .
  • Molecular Dynamics : Simulate solvent interactions in explicit water/THF models to quantify kinetic barriers .

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